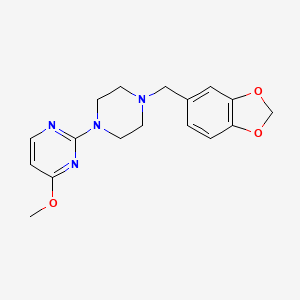
Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperonyl-piperazine moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- typically involves the reaction of 4-methoxypyrimidine with 4-piperonyl-1-piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with optimized parameters for scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine moiety.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrimidine, 4-methoxy-2-(4-methyl-1-piperazinyl)-
- Pyrimidine, 4-methoxy-2-(4-phenyl-1-piperazinyl)-
- Pyrimidine, 4-methoxy-2-(4-benzyl-1-piperazinyl)-
Uniqueness
Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- is unique due to the presence of the piperonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents at the piperazine moiety, leading to variations in their reactivity and biological activity.
Propiedades
Número CAS |
3601-81-8 |
|---|---|
Fórmula molecular |
C17H20N4O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methoxypyrimidine |
InChI |
InChI=1S/C17H20N4O3/c1-22-16-4-5-18-17(19-16)21-8-6-20(7-9-21)11-13-2-3-14-15(10-13)24-12-23-14/h2-5,10H,6-9,11-12H2,1H3 |
Clave InChI |
MXCVAUYTZGBTJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)
![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
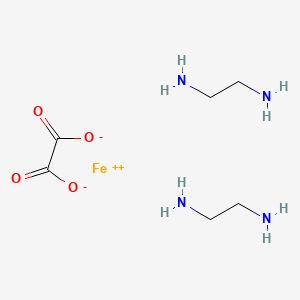
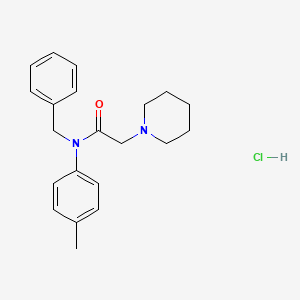

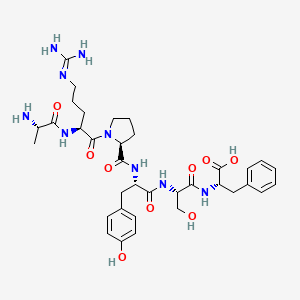
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
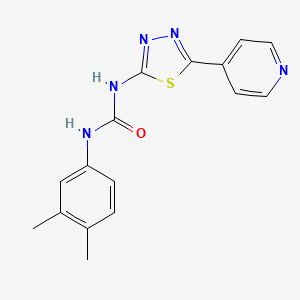
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
